molecular formula C21H18Cl2N4O B14743725 1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol CAS No. 6285-24-1

1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol

Cat. No.: B14743725
CAS No.: 6285-24-1
M. Wt: 413.3 g/mol
InChI Key: ALJKMVZFTOFZCQ-UHFFFAOYSA-N
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Description

1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol is a synthetic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties . The presence of the 7-chloroquinoline moiety in its structure contributes to its significant pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with diaminoalkanes. The reaction is carried out under controlled conditions to ensure the formation of the desired product . For instance, the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes in the presence of a suitable solvent and base can yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of ultrasound irradiation, can improve the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol is unique due to its dual quinoline moieties, which enhance its biological activity and make it a versatile compound for various applications. Its ability to undergo multiple chemical reactions and form diverse products further adds to its uniqueness .

Properties

CAS No.

6285-24-1

Molecular Formula

C21H18Cl2N4O

Molecular Weight

413.3 g/mol

IUPAC Name

1,3-bis[(7-chloroquinolin-4-yl)amino]propan-2-ol

InChI

InChI=1S/C21H18Cl2N4O/c22-13-1-3-16-18(5-7-24-20(16)9-13)26-11-15(28)12-27-19-6-8-25-21-10-14(23)2-4-17(19)21/h1-10,15,28H,11-12H2,(H,24,26)(H,25,27)

InChI Key

ALJKMVZFTOFZCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)NCC(CNC3=C4C=CC(=CC4=NC=C3)Cl)O

Origin of Product

United States

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